N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity, making it a valuable scaffold in drug design.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit spontaneous and evoked action potentials in sensory neurons , suggesting a potential mode of action for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which could suggest a wide range of potential biochemical pathways affected by this compound.
Pharmacokinetics
It’s worth noting that similar compounds have been found to be soluble in dmso , which could suggest potential pharmacokinetic properties of this compound.
Result of Action
Similar compounds have been found to reduce behavioral measures of chronic pain , suggesting a potential result of this compound’s action.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions , suggesting that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be utilized.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antitubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis.
Biological Research: It has been investigated for its antiviral and anti-inflammatory properties, making it a candidate for further drug development.
Materials Science: The stability and electronic properties of the oxadiazole ring make it useful in the design of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: A closely related compound with similar biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with notable antiviral and antibacterial properties.
Uniqueness
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and stability. The presence of the 3-chlorophenyl group, as opposed to the 4-chlorophenyl group, may result in different interactions with biological targets, potentially leading to unique therapeutic effects.
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-4-1-3-8(7-9)12-16-17-13(20-12)15-11(18)10-5-2-6-19-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBMBOAUBIYMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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